molecular formula C5H3Cl3N2 B064762 2,4,5-Trichloropyridin-3-amine CAS No. 173435-47-7

2,4,5-Trichloropyridin-3-amine

Cat. No. B064762
M. Wt: 197.45 g/mol
InChI Key: FFGMRXDJMIMWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trichloropyridin-3-amine (TCPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPA is a pyridine derivative that is widely used as a building block in the synthesis of various organic compounds. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of 2,4,5-Trichloropyridin-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,4,5-Trichloropyridin-3-amine has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in various cellular processes, including cell proliferation and differentiation. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

2,4,5-Trichloropyridin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. 2,4,5-Trichloropyridin-3-amine has also been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases. In addition, 2,4,5-Trichloropyridin-3-amine has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 2,4,5-Trichloropyridin-3-amine is also stable under a wide range of conditions, making it easy to handle and store. However, 2,4,5-Trichloropyridin-3-amine has some limitations in lab experiments. It is highly toxic and must be handled with care. 2,4,5-Trichloropyridin-3-amine also has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research. One area of interest is the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties for the treatment of various diseases. Another area of interest is the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block. 2,4,5-Trichloropyridin-3-amine may also have potential applications in the field of catalysis and as a reagent in organic synthesis. Further research is needed to fully understand the potential applications of 2,4,5-Trichloropyridin-3-amine in these areas.
Conclusion:
In conclusion, 2,4,5-Trichloropyridin-3-amine is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 2,4,5-Trichloropyridin-3-amine has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. 2,4,5-Trichloropyridin-3-amine has several advantages for use in lab experiments, but also has some limitations. 2,4,5-Trichloropyridin-3-amine has several potential future directions for scientific research, including the development of 2,4,5-Trichloropyridin-3-amine derivatives with improved pharmacological properties and the development of new materials using 2,4,5-Trichloropyridin-3-amine as a building block.

Scientific Research Applications

2,4,5-Trichloropyridin-3-amine has been widely used in scientific research as a building block in the synthesis of various organic compounds. It has also been studied for its potential applications in the field of medicinal chemistry. 2,4,5-Trichloropyridin-3-amine derivatives have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2,4,5-Trichloropyridin-3-amine has also been used in the development of new materials, such as liquid crystals and polymers.

properties

CAS RN

173435-47-7

Product Name

2,4,5-Trichloropyridin-3-amine

Molecular Formula

C5H3Cl3N2

Molecular Weight

197.45 g/mol

IUPAC Name

2,4,5-trichloropyridin-3-amine

InChI

InChI=1S/C5H3Cl3N2/c6-2-1-10-5(8)4(9)3(2)7/h1H,9H2

InChI Key

FFGMRXDJMIMWNM-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=N1)Cl)N)Cl)Cl

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thirty percent aqueous hydrogen peroxide (3.0 g, 26 mmol) was added dropwise with stirring at 15° C. to a solution of 8.0 g (49mmol) of 3-amino-4,5-dichloropyridine in 450mL of 37 percent aqueous hydrochloric acid. After 30 min another 2.6 g (23 mmol) of 30 percent aqueous hydrogen peroxide was added and the solution was allowed to slowly warm to room temperature. The resulting mixture was diluted with water, neutralized with sodium carbonate, and extracted with ether. The ethereal extract was dried over magnesium sulfate and filtered. The liltrate was concentrated by evaporation under reduced pressure to obtain a viscous oil. This oil was partially purified by column chromatography to obtain 2.5 g (26 percent of theory) of the title compound, a white solid melting at 88°-90° C., and 5.3 g of a mixture of the title compound and 3-amino-2,4,5,6-tetrachloropyridine.
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3 g
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8 g
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450 mL
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2.6 g
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